molecular formula C14H17NO6 B13531867 3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid

3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid

Cat. No.: B13531867
M. Wt: 295.29 g/mol
InChI Key: CWHIYJICTFINJV-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group and a methoxycarbonyl group attached to a benzoic acid core. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective groups that can be selectively removed under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group and the esterification of a carboxylic acid group with methanol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The esterification can be achieved using methanol and a strong acid like sulfuric acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Mechanism of Action

Properties

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

3-methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C14H17NO6/c1-14(2,3)21-13(19)15-10-6-8(11(16)17)5-9(7-10)12(18)20-4/h5-7H,1-4H3,(H,15,19)(H,16,17)

InChI Key

CWHIYJICTFINJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)O

Origin of Product

United States

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